

Application of CRISPR-Cas9 to Elucidate Placental Growth Hormone Function

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Compound of Interest		
Compound Name:	placental growth hormone	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Human **Placental Growth Hormone** (PGH), encoded by the GH2 gene, is a critical hormone produced by the syncytiotrophoblast of the placenta during pregnancy.[1] It gradually replaces pituitary growth hormone in the maternal circulation and plays a pivotal role in regulating maternal metabolism to ensure an adequate supply of nutrients to the fetus.[1] PGH has been implicated in fetal growth and placental development through both endocrine and autocrine/paracrine mechanisms.[1][2] Dysregulation of PGH has been associated with pregnancy complications such as intrauterine growth restriction (IUGR) and preeclampsia. The CRISPR-Cas9 gene-editing tool offers a powerful approach to precisely dissect the molecular functions of PGH in placental biology, providing insights for potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study the function of PGH in placental trophoblast cells.

Key Applications

Generation of PGH Knockout Placental Cell Lines: Creating stable cell lines lacking PGH
expression to study its role in trophoblast proliferation, differentiation, invasion, and hormone
secretion.



- Investigation of PGH Signaling Pathways: Elucidating the downstream signaling cascades activated by PGH in an autocrine/paracrine manner within the placenta.
- Modeling Pregnancy-Related Disorders: Using PGH knockout cells to model aspects of placental dysfunction observed in conditions like IUGR and preeclampsia.
- High-Throughput Screening: Performing CRISPR-based screens to identify genes that interact with or are regulated by PGH in the placenta.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of GH2 (PGH) in BeWo Trophoblast Cells

This protocol describes the generation of a stable PGH knockout cell line from the human choriocarcinoma cell line BeWo, which is a widely used model for studying trophoblast function.

- 1. gRNA Design and Plasmid Construction:
- gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting the early exons of the human GH2 gene (NCBI Gene ID: 2689) to induce frameshift mutations.[3] Utilize online design tools (e.g., GenScript's gRNA design tool) to identify optimal gRNA sequences with high on-target and low off-target scores.[4]
 - Example gRNA sequences (for illustrative purposes):
 - gRNA1 (targeting Exon 1): 5'- GAGCUGCUGCACACCCUGGC -3'
 - gRNA2 (targeting Exon 2): 5'- GGCUGCUUCGCCAACAGCUG -3'
- Plasmid Selection: Clone the designed gRNA sequences into a suitable all-in-one CRISPR-Cas9 plasmid containing the Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
- 2. Transfection of BeWo Cells:
- Cell Culture: Culture BeWo cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.



 Transfection: Transfect BeWo cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's instructions.

3. Selection of Knockout Cells:

- Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin (1-2 μg/mL, to be optimized) to the culture medium.
- Single-Cell Cloning: After 7-10 days of selection, surviving cell colonies are picked and expanded into individual clonal cell lines.

4. Validation of Gene Knockout:

- Genomic DNA Extraction and PCR: Extract genomic DNA from the clonal cell lines and perform PCR amplification of the targeted region of the GH2 gene.
- Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that confirm successful gene editing.
- Western Blot Analysis: Confirm the absence of PGH protein expression in the knockout clones by Western blotting using a specific anti-PGH antibody.
- ELISA: Quantify the absence of PGH secretion into the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Functional Assays for PGH Knockout Trophoblast Cells

- 1. Cell Proliferation Assay (MTT Assay):
- Seed an equal number of wild-type (WT) and PGH knockout (KO) BeWo cells in 96-well plates.
- At different time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours.



- Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
- 2. Transwell Invasion Assay:
- Coat the upper chamber of a Transwell insert with Matrigel.
- Seed WT and PGH KO BeWo cells in the upper chamber in serum-free medium.
- Add medium containing 10% FBS to the lower chamber as a chemoattractant.
- After 24-48 hours, remove non-invading cells from the upper surface of the membrane.
- Fix and stain the invading cells on the lower surface of the membrane and count them under a microscope.
- 3. IGF-1 Secretion Assay (ELISA):
- Culture WT and PGH KO BeWo cells to 80% confluency.
- Replace the medium with serum-free medium and culture for another 24 hours.
- Collect the conditioned medium and measure the concentration of Insulin-like Growth Factor
 1 (IGF-1) using a human IGF-1 ELISA kit.

Data Presentation

Table 1: Validation of GH2 Gene Knockdown Efficiency

Cell Line	Relative GH2 mRNA Expression (Fold Change vs. WT)	PGH Protein Expression (Relative to Loading Control)	PGH Secretion (pg/mL)
Wild-Type (WT) BeWo	1.00 ± 0.12	1.00 ± 0.09	250 ± 35
GH2 KO Clone 1	0.08 ± 0.02	Not Detected	< 5
GH2 KO Clone 2	0.11 ± 0.03	Not Detected	< 5



*Note: Data are presented as mean \pm SD from three independent experiments. p < 0.01 compared to WT. This table presents hypothetical data for illustrative purposes, based on typical outcomes of successful gene knockout experiments.

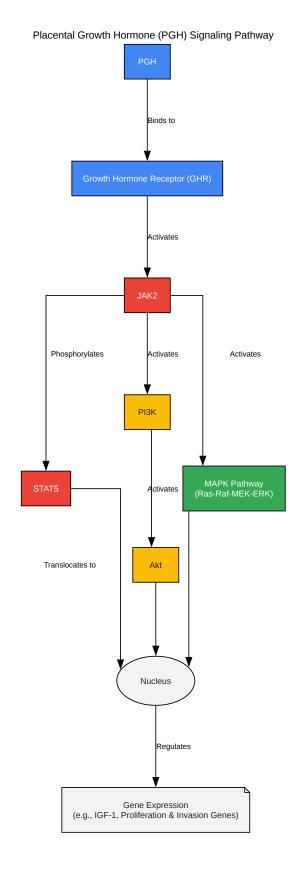
Table 2: Functional Consequences of PGH Knockout in BeWo Cells

Cell Line	Cell Proliferation (Absorbance at 48h)	Cell Invasion (Number of Invading Cells)	IGF-1 Secretion (ng/mL)
Wild-Type (WT) BeWo	0.85 ± 0.07	150 ± 18	12.5 ± 1.8
GH2 KO Clone 1	0.62 ± 0.05	85 ± 12	7.8 ± 1.1
GH2 KO Clone 2	0.65 ± 0.06	92 ± 15	8.1 ± 1.3

*Note: Data are presented as mean \pm SD from three independent experiments. p < 0.05 compared to WT. This table presents hypothetical data to illustrate the potential functional consequences of PGH knockout, based on the known functions of PGH.[1][2]

Visualization of Signaling Pathways and Experimental Workflows





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Caption: PGH signaling pathway in trophoblast cells.



CRISPR-Cas9 Workflow for PGH Knockout 1. gRNA Design (Targeting GH2 gene) 2. Plasmid Construction (gRNA + Cas9) 3. Transfection into BeWo Cells 4. Puromycin Selection 5. Single-Cell Cloning & Expansion 6. Validation of Knockout (Sequencing, Western Blot, ELISA)

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7. Functional Assays (Proliferation, Invasion, etc.)

Caption: Experimental workflow for generating and validating PGH knockout trophoblast cells.



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